![molecular formula C21H17N3O2 B2550306 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxyacetamide CAS No. 887198-16-5](/img/structure/B2550306.png)
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxyacetamide
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Overview
Description
“N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxyacetamide” is a chemical compound that belongs to the class of organic compounds known as alpha amino acid amides . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of “N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxyacetamide” is complex and involves various chemical reactions. The structure–activity relationship (SAR) has been drawn and graphically represented .Chemical Reactions Analysis
Imidazo [1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2-a]pyridine derivatives .Scientific Research Applications
Covalent Anticancer Agents
Imidazo[1,2-a]pyridine derivatives, such as the compound , have been used in the development of covalent anticancer agents. These compounds have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .
Breast Cancer Treatment
Imidazopyridine derivatives have been evaluated for their antiproliferative potential in breast cancer cells. Among the novel derivatives, some compounds have shown significant results against the MCF7 and MDA-MB-231 cell lines .
Inhibitors for Acetyl Cholinesterase, Butrylcholinesterase, and Lipoxygenase
A series of new N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were synthesized and their inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase were evaluated .
Treatment of Gastric Ulcers, Diabetes, and Psychosis
Some imidazo pyridinone compounds can be used as drugs to treat gastric ulcers, diabetes, and psychosis .
Tumor Treatment
Imidazo pyridinone compounds, especially those used in the treatment of tumors, have been synthesized using a rapid and efficient assembly of ring-containing structures .
Tuberculosis Treatment
Imidazo[1,2-a]pyridine-based drugs have been used in the treatment of tuberculosis. The acute TB mouse model indicated significant reduction of bacterial load when treated with these compounds .
Future Directions
Imidazo [1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, it is expected that future research will continue to explore the potential applications of this compound in various fields.
Mechanism of Action
Target of Action
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide is a compound that has been synthesized and evaluated for its inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase . These enzymes are the primary targets of this compound.
Mode of Action
The compound N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide interacts with its targets, namely acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase, by inhibiting their activities
Biochemical Pathways
The inhibition of acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase by N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide affects several biochemical pathways. For instance, the inhibition of acetyl cholinesterase and butrylcholinesterase can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, affecting nerve signal transmission . On the other hand, the inhibition of Lipoxygenase can affect the metabolism of arachidonic acid, leading to a decrease in the production of leukotrienes, which are involved in inflammatory responses .
Result of Action
The molecular and cellular effects of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide’s action are primarily related to its inhibitory activity against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase . By inhibiting these enzymes, this compound can affect nerve signal transmission and inflammatory responses, among other processes.
properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21(15-26-18-6-2-1-3-7-18)22-17-11-9-16(10-12-17)19-14-24-13-5-4-8-20(24)23-19/h1-14H,15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYMSDBJESOCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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